BenchChemオンラインストアへようこそ!

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide

Lipophilicity Drug-likeness Physicochemical property prediction

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide (CAS 2195940-51-1, molecular formula C₁₆H₁₈F₃NO₃, molecular weight 329.32 g/mol) is a synthetic spirocyclic benzamide derivative bearing a para-trifluoromethoxy (–OCF₃) substituent on the benzamide ring. It belongs to the 7-oxaspiro[3.5]nonane-amide class, which is characterized by a conformationally constrained spirocyclic ether core that imparts structural rigidity distinct from simple linear amides [3.0.CO;2-6" target="_blank">2].

Molecular Formula C16H18F3NO3
Molecular Weight 329.319
CAS No. 2195940-51-1
Cat. No. B2476506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide
CAS2195940-51-1
Molecular FormulaC16H18F3NO3
Molecular Weight329.319
Structural Identifiers
SMILESC1CC2(C1NC(=O)C3=CC=C(C=C3)OC(F)(F)F)CCOCC2
InChIInChI=1S/C16H18F3NO3/c17-16(18,19)23-12-3-1-11(2-4-12)14(21)20-13-5-6-15(13)7-9-22-10-8-15/h1-4,13H,5-10H2,(H,20,21)
InChIKeyDJGYJMQVOABNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide (CAS 2195940-51-1): Procurement-Relevant Identity and Class Context


N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide (CAS 2195940-51-1, molecular formula C₁₆H₁₈F₃NO₃, molecular weight 329.32 g/mol) is a synthetic spirocyclic benzamide derivative bearing a para-trifluoromethoxy (–OCF₃) substituent on the benzamide ring [1]. It belongs to the 7-oxaspiro[3.5]nonane-amide class, which is characterized by a conformationally constrained spirocyclic ether core that imparts structural rigidity distinct from simple linear amides [2]. The compound is commercially catalogued exclusively for non-human research use and has been assigned the ChEMBL identifier CHEMBL3358937, though no primary biological activity data have been deposited in ChEMBL or BindingDB specifically for this molecule [1][3].

Why In-Class Spirocyclic Benzamide Analogs Cannot Be Interchanged with N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide


Within the 7-oxaspiro[3.5]nonane-amide family, the nature and position of the benzamide substituent exert dominant control over both physicochemical properties and potential molecular recognition [1]. The target compound's para-OCF₃ group introduces a unique combination of high lipophilicity (Hansch π = +1.04) and strong, long-range electron-withdrawing character that differentiates it from the unsubstituted benzamide analog (CAS 2175978-76-2), the meta-CF₃ analog (CAS 2176124-93-7), the meta-OCF₃ regioisomer (CAS 2320147-74-6), and the 3,5-bis(CF₃) analog (CAS 2310158-88-2) [2][3][4]. The regioisomeric placement (para vs. meta) of the OCF₃ group alters molecular dipole moment and potential binding interactions, while the replacement of OCF₃ by CF₃ changes hydrogen-bond acceptor count and electronic profile, rendering these compounds non-equivalent in any biological or materials screening context [1][2].

Quantitative Differentiation Evidence: N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide vs. Closest Analogs


Computed Lipophilicity (logP / XLogP3): Target Compound Exhibits Moderated Lipophilicity Favorable for Aqueous Solubility vs. CF₃ Analogs

The target compound (4-OCF₃) shows a computed logP of 2.90 (ZINC), which is lower than the XLogP3 of 3.1 for the 3-CF₃ analog (CAS 2176124-93-7) and substantially lower than the XLogP3 of 4.0 for the 3,5-bis(CF₃) analog (CAS 2310158-88-2) [1][2][3]. This 0.2–1.1 log unit reduction in predicted lipophilicity suggests improved aqueous solubility and a more favorable drug-likeness profile according to Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (tPSA): 28% Higher Polarity vs. CF₃ Analogs Predicts Divergent Permeability and Solubility Behavior

The target compound possesses a computed topological polar surface area (tPSA) of 49 Ų (ZINC), compared with 38.3 Ų for both the 3-CF₃ and 3,5-bis(CF₃) analogs (Kuujia) [1][2][3]. This represents a 28% relative increase in polar surface area attributable to the additional oxygen atom in the –OCF₃ substituent. The tPSA value of 49 Ų places the target compound closer to the threshold of 60 Ų often associated with oral bioavailability and blood-brain barrier penetration [1].

Polar surface area Membrane permeability ADME prediction

Hansch Lipophilicity Constant π: OCF₃ (π = +1.04) Exceeds CF₃ (π ≈ +0.88), Informing Differential SAR Contributions

The trifluoromethoxy group (–OCF₃) has a well-established Hansch lipophilicity constant π = +1.04, which is significantly higher than that of the trifluoromethyl group (–CF₃, π ≈ +0.88) [1][2]. While the overall molecular logP of the target compound (2.90) appears lower than that of the 3-CF₃ analog (3.1) due to the modulating effect of the spirocyclic ether core, the intrinsic lipophilic contribution of the 4-OCF₃ substituent per se is greater than that of a corresponding CF₃ substituent. This means that for a given scaffold, replacing CF₃ with OCF₃ is predicted to increase lipophilicity by approximately 0.16 log units per substituent, which must be factored into QSAR models and lead optimization strategies [1].

Hansch analysis QSAR Substituent constant Lead optimization

Electronic Substituent Effect: OCF₃ as a Long-Range, Strong Electron-Withdrawing Group with Distinct σₚ Profile vs. CF₃

The trifluoromethoxy group is established as a long-range, strongly electron-withdrawing substituent. A definitive study by Castagnetti and Schlosser (2002) demonstrated that in para-substituted aromatics, OCF₃ is superior to both OCH₃ and CF₃ in promoting hydrogen/metal permutation ortho to the substituent, and exerts a long-range polarizing effect that substantially decreases the basicity of arylmetal compounds even at remote positions [1]. This electronic profile is distinct from that of CF₃; though both are electron-withdrawing, OCF₃ has a lower Hammett σₚ constant than CF₃ (σₚ ≈ 0.35 vs. σₚ ≈ 0.54), yet exerts a stronger ortho-directing effect due to superimposed σ- and π-polarizing interactions [1]. Consequently, the 4-OCF₃ target compound is expected to exhibit altered π-stacking, hydrogen-bonding, and electrostatic interactions with biological targets compared to the 3-CF₃ or 3,5-bis(CF₃) analogs.

Electron-withdrawing group Hammett constant SAR Molecular recognition

Molecular Weight Differentiation: 34% Larger than the Unsubstituted Benzamide Analog, Informing Steric and Binding Considerations

The target compound, with a molecular weight of 329.32 g/mol, is 34% heavier than the unsubstituted parent N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2175978-76-2, MW 245.32 g/mol) . This size increase is entirely attributable to the 4-OCF₃ substituent (increment of +84 Da). In fragment-based drug discovery, this places the unsubstituted analog in a more favorable ligand-efficiency range (MW < 300), while the target compound may benefit from enhanced binding affinity due to additional hydrophobic and polar contacts contributed by the OCF₃ group, provided the added molecular weight does not compromise ligand efficiency indices (LE, LLE) [1].

Molecular weight Ligand efficiency Fragment-based screening

Optimal Procurement and Application Scenarios for N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide Based on Quantified Differentiation


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (logP 2.9) to Balance Solubility and Permeability

When a discovery program has established a structure-activity relationship (SAR) around the 7-oxaspiro[3.5]nonane scaffold but requires a specific logP window (e.g., 2.5–3.5) for acceptable ADME properties, the target compound (logP 2.90) presents a differentiated option vs. the more lipophilic 3-CF₃ analog (XLogP3 3.1) or 3,5-bis(CF₃) analog (XLogP3 4.0) [1]. Its moderated lipophilicity may reduce the risk of CYP inhibition, phospholipidosis, and low aqueous solubility often associated with highly lipophilic compounds in this series [1].

Structure-Based Drug Design Leveraging OCF₃-Specific Hydrogen-Bond and Electrostatic Interactions

For targets where a crystal structure or homology model reveals a binding site sub-pocket capable of engaging a hydrogen-bond acceptor at the para position, the target compound's 4-OCF₃ group offers an oxygen-mediated interaction not available from CF₃ analogs [2]. The unique electron-withdrawing and polarization profile of OCF₃ (σₚ ≈ 0.35, with strong π-polarization) [2] may enhance affinity for targets where both hydrophobic desolvation and specific dipole-dipole interactions contribute to binding, justifying its selection over regioisomeric (3-OCF₃) or CF₃-substituted analogs [2].

Fragment Growth and Scaffold Hopping Where tPSA Modulation Is Critical

In fragment-to-lead campaigns, the unsubstituted benzamide analog (MW 245, tPSA ~29 Ų estimated) may serve as an efficient starting fragment, but growth into the target compound (tPSA 49 Ų, MW 329) provides a path to enhance binding affinity through additional contacts while maintaining a tPSA below the 60 Ų threshold often predictive of oral bioavailability [3]. The 28% higher tPSA of the target relative to CF₃ analogs (tPSA 38.3 Ų) makes it the preferred choice when increased polarity is desired without introducing a formal ionizable group [3].

Chemical Biology Probe Development Requiring 4-Substituted Spirocyclic Benzamide as a Negative Control

In chemical biology experiments where a series of 7-oxaspiro[3.5]nonane-amide analogs are being profiled for target engagement, the target compound (4-OCF₃) can serve as a key comparator to the 3-OCF₃ regioisomer (CAS 2320147-74-6), the 3-CF₃ analog (CAS 2176124-93-7), and the unsubstituted parent (CAS 2175978-76-2) to deconvolute the contribution of substituent position, electronic character, and lipophilicity to observed biological phenotypes .

Quote Request

Request a Quote for N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.